molecular formula C27H41NOSi B14752906 [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane

[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane

Cat. No.: B14752906
M. Wt: 423.7 g/mol
InChI Key: SYXXFZLFPWTHCX-UHFFFAOYSA-N
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Description

[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with dimethylphenyl groups and a tert-butyl-dimethylsilane moiety. The presence of these functional groups imparts specific chemical reactivity and stability to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Tert-Butyl-Dimethylsilane Moiety:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrrolidine nitrogen, depending on the reagents and conditions used. Common reagents include halides, sulfonates, and organometallic compounds.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and dimethylphenyl groups allow it to bind to active sites of enzymes or receptors, modulating their activity. The tert-butyl-dimethylsilane moiety provides steric hindrance and stability, enhancing the compound’s overall efficacy. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H41NOSi

Molecular Weight

423.7 g/mol

IUPAC Name

[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C27H41NOSi/c1-19-13-20(2)16-23(15-19)27(25-11-10-12-28-25,29-30(8,9)26(5,6)7)24-17-21(3)14-22(4)18-24/h13-18,25,28H,10-12H2,1-9H3

InChI Key

SYXXFZLFPWTHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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